2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-12-2-1-3-13(16)14(12)23(20,21)18-10-8-17-19(9-10)11-4-6-22-7-5-11/h1-3,8-9,11,18H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQQAMFKGRZDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can be approached through a logical disconnection into key building blocks:
- 2,6-difluorobenzenesulfonyl chloride component
- 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine component
This retrosynthetic strategy forms the basis for the preparation methods described below.
Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
Route via 2,6-Difluoroaniline
The preparation of 2,6-difluorobenzenesulfonyl chloride begins with the synthesis of 2,6-difluoroaniline, which can be accomplished through a multi-step sequence starting from 1-chloro-3,5-difluorobenzene.
Chlorination Step
The process begins with the chlorination of 1-chloro-3,5-difluorobenzene:
1-chloro-3,5-difluorobenzene + Cl2 → 4,6-difluoro-1,2,3-trichlorobenzene
Reaction conditions:
- Catalysts: Metal halide catalysts (3-10 mol% AlCl3, SbCl3)
- Temperature: Ambient to 3°C
- Chlorine addition: Slow, incremental addition
- Monitoring: Gas chromatography
- Product composition: Often a mixture of mono-, di-, and tri-chlorinated products
Nitration Step
The chlorinated product undergoes nitration to form 2,6-difluoro-3,4,5-trichloronitrobenzene:
4,6-difluoro-1,2,3-trichlorobenzene + HNO3/H2SO4 → 2,6-difluoro-3,4,5-trichloronitrobenzene
Reaction conditions:
- Temperature: Room temperature to 50°C (ambient temperature preferred)
- Reagents: Concentrated H2SO4 (96%) and fuming HNO3 (90%)
- Water content: Below 10% to ensure nitronium ion formation
- Solvent: Generally performed without additional solvent
- Agitation: Very efficient agitation required due to multiphase system
Reduction Step
The nitro compound undergoes catalytic reduction to convert both the nitro group to an amine and to remove the aromatic chlorines:
2,6-difluoro-3,4,5-trichloronitrobenzene + H2/catalyst → 2,6-difluoroaniline
Reaction conditions:
- Catalyst: Supported metal hydrogenation catalyst (preferably 0.5-10 wt% Pd/C)
- Catalyst amount: 0.001 to 0.05 parts per part of substrate
- Solvent: Alcohols (methanol, ethanol, propanol preferred)
- Temperature: Ambient to 85°C
- Pressure: Atmospheric to 200 psig
- HCl acceptor: Required for each chlorine reduced (acetate buffer preferred)
Diazotization and Sulfonation
The obtained 2,6-difluoroaniline can be converted to 2,6-difluorobenzenesulfonyl chloride through standard diazotization followed by treatment with sulfur dioxide and copper(II) chloride:
2,6-difluoroaniline + NaNO2/HCl → 2,6-difluorobenzenediazonium chloride
2,6-difluorobenzenediazonium chloride + SO2/CuCl2 → 2,6-difluorobenzenesulfonyl chloride
Alternative Route via 2,6-Difluoronitrobenzene
An alternative approach involves the direct synthesis of 2,6-difluoronitrobenzene from 2,6-difluoroaniline:
2,6-difluoroaniline + NaBO3·4H2O/CH3COOH → 2,6-difluoronitrobenzene
Reaction conditions:
- Temperature: 80-90°C
- Duration: 1 hour
- Reagents: Sodium perborate tetrahydrate in glacial acetic acid
- Yield: 52%
- Purification: Biotage chromatography (silica, 10% THF/hexane)
2,6-difluoronitrobenzene can subsequently be converted to 2,6-difluorobenzenesulfonyl chloride through reduction to 2,6-difluoroaniline followed by the diazotization and sulfonation steps described above.
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
Formation of Pyrazole Core
The synthesis of the pyrazole component typically follows established methodologies for pyrazole ring formation:
Pyrazole Ring Construction
The pyrazole ring can be formed through cyclization reactions involving hydrazine:
Diketone/β-keto ester + Hydrazine → Pyrazole
This reaction represents a fundamental approach to constructing the pyrazole core structure.
N-Functionalization with Tetrahydropyran
Several methods exist for introducing the tetrahydropyran group at the N-1 position of the pyrazole:
Direct N-Alkylation
This approach involves the reaction of pyrazole with a suitable tetrahydropyran derivative containing a leaving group at the 4-position:
Pyrazole + 4-(leaving group)-tetrahydropyran → 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Based on information from research on tetrahydropyran-based LpxC inhibitors, the tetrahydropyran core building blocks can be synthesized through alkylation of lithium enolates.
Tetrahydropyran Ring Formation Strategies
The construction of the tetrahydropyran ring can be accomplished through various strategies:
Oxocarbenium Ion Cyclization : Formation of an oxocarbenium ion followed by intramolecular nucleophilic attack.
Reduction of Cyclic Hemi-ketals : Cyclic hemi-ketals can be reduced to form tetrahydropyran structures.
Metal-Mediated Cyclization : Various metal catalysts can facilitate the formation of tetrahydropyran rings.
Ring-Closing Metathesis : This approach uses metathesis catalysts to close rings and form tetrahydropyran structures.
Final Assembly of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
Direct Coupling Approach
The most straightforward method involves the direct reaction between 2,6-difluorobenzenesulfonyl chloride and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine:
2,6-difluorobenzenesulfonyl chloride + 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine → 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
Typical reaction conditions:
- Base: Triethylamine, pyridine, or inorganic bases like K2CO3
- Solvent: Dichloromethane, THF, or acetonitrile
- Temperature: 0°C to room temperature
- Duration: 2-12 hours
Sequential Construction Approach
An alternative strategy involves:
- Formation of the sulfonamide bond between 2,6-difluorobenzenesulfonyl chloride and a 4-aminopyrazole
- Subsequent N-alkylation of the pyrazole with a tetrahydropyran derivative
This approach may be advantageous when the amine component is sensitive to basic conditions or when regioselectivity is a concern.
Purification and Characterization
Purification Methods
Various purification techniques can be employed for isolating 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide:
Characterization Techniques
The structure and purity of the synthesized compound should be confirmed using:
- NMR Spectroscopy : 1H, 13C, and 19F NMR
- Mass Spectrometry : To confirm molecular weight
- Infrared Spectroscopy : For functional group identification
- HPLC Analysis : To determine purity
- Elemental Analysis : To confirm elemental composition
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Estimated Efficiency |
|---|---|---|---|
| Via 2,6-difluoroaniline | Well-established chemistry for each step | Multiple steps (>7), potential yield loss | Moderate |
| Via 2,6-difluoronitrobenzene | Fewer steps, direct oxidation of aniline | Oxidation conditions may affect other functional groups | Moderate to high |
| Direct coupling approach | Convergent synthesis, fewer steps overall | Requires pre-synthesis of complex intermediates | High |
| Sequential construction | Better control of regioselectivity | More linear steps, potential lower overall yield | Low to moderate |
Optimization Considerations
Several factors can be optimized to improve the efficiency of synthesizing 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide:
Yield Enhancement Strategies
- Reaction condition optimization : Fine-tuning temperature, solvent, and catalyst loading
- Minimizing intermediate isolations : Developing one-pot procedures where possible
- Protecting group strategies : When dealing with multiple functional groups
- Catalyst selection : Exploring different catalysts for key transformation steps
Scale-up Considerations
When scaling up the synthesis, several factors must be considered:
- Safety concerns : Managing exothermic reactions, particularly during diazotization
- Equipment compatibility : Using appropriate materials (e.g., Hastelloy "C" pressure reactors for hydrogenation)
- Heat transfer efficiency : Ensuring adequate temperature control in larger vessels
- Process control : Implementing in-process controls to maintain quality
Chemical Reactions Analysis
2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The difluoro groups on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfone, amine, and substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: This compound can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of the enzyme or receptor and preventing its normal function. This can lead to the modulation of biochemical pathways and physiological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structure and Substituent Variations
The compound is compared to five structurally related analogs (Table 1). Key differences lie in the substituents attached to the benzenesulfonamide core and their electronic, steric, and solubility profiles.
| Compound Name | Core Structure | Key Substituents | Molecular Features | Evidence Source |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | Pyrazolyl-THP | Combines lipophilic THP and hydrogen-bonding pyrazole | |
| 2,6-Difluoro-N-(2-((Tetrahydro-2H-Pyran-4-yl)thio)ethyl)benzenesulfonamide | Benzenesulfonamide | Thioethyl-THP | Thioether linkage enhances metabolic stability but reduces polarity | |
| 2,6-Difluoro-N-(3-Hydroxy-3-(Tetrahydro-2H-Pyran-4-yl)propyl)benzenesulfonamide | Benzenesulfonamide | Hydroxypropyl-THP | Polar hydroxy group improves solubility but limits membrane permeability | |
| 2,6-Difluoro-N-{1-[(Oxan-4-yl)methyl]-1H-Pyrazol-4-yl}Benzamide | Benzamide | Oxane-methyl-pyrazole | Benzamide core alters hydrogen-bonding capacity vs. sulfonamide | |
| N-Cyclopentyl-2,6-Difluoro-N-(2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethyl)benzenesulfonamide | Benzenesulfonamide | Cyclopentyl-pyridinyl-pyrazole | Pyridine enhances π-π interactions; cyclopentyl increases steric bulk | |
| 2,6-Difluoro-N-[[1-(1-Methyl-2-Oxopyridine-3-Carbonyl)Piperidin-4-yl]Methyl]Benzenesulfonamide | Benzenesulfonamide | Piperidine-oxopyridine | Oxopyridine moiety may improve metabolic stability |
Biological Activity
2,6-Difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. Its unique structure—featuring a benzenesulfonamide core with difluoro substitutions and a pyrazolyl moiety—is believed to contribute to its diverse biological effects.
- Molecular Formula : C₁₇H₁₈F₂N₂O₃S
- Molecular Weight : 374.4 g/mol
- CAS Number : 2034571-28-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an inhibitor. The binding of the compound to the active sites of these targets can modulate various biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxicity.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, such as carbonic anhydrase and various kinases. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HT29 colon cancer cells with IC₅₀ values comparable to standard chemotherapeutics. |
| Study 2 | Investigated enzyme inhibition; showed effective inhibition of carbonic anhydrase with a Ki value indicating strong binding affinity. |
| Study 3 | Explored the compound's effect on apoptosis in cancer cells, revealing enhanced apoptotic markers upon treatment. |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of 2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,6-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide | Structure | Moderate anticancer activity |
| 2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide | Structure | High enzyme inhibition potential |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
